molecular formula C30H50O3 B15129430 3a,8-Bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

3a,8-Bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

Cat. No.: B15129430
M. Wt: 458.7 g/mol
InChI Key: PHMKDBZGQWXPAZ-UHFFFAOYSA-N
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Description

23-Hydroxybetulin is a naturally occurring lupane-type triterpenoid. It is primarily derived from the bark of the white birch tree (Betula alba L.) and other related species. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 23-Hydroxybetulin can be synthesized through various chemical reactions starting from betulin, another triterpenoid. One common method involves the oxidation of betulin to produce betulonic acid, followed by selective reduction to yield 23-Hydroxybetulin . The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production of 23-Hydroxybetulin often involves extraction from natural sources. The bark of Betula alba L. is subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified through chromatographic techniques to isolate 23-Hydroxybetulin.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.

    Etherification: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: 23-Hydroxybetulonic acid.

    Esterification: Various esters depending on the acid chloride or anhydride used.

    Etherification: Ethers with different alkyl groups.

Mechanism of Action

The mechanism of action of 23-Hydroxybetulin involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

3a,8-bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-19(2)20-9-14-30(18-32)16-15-28(5)21(25(20)30)7-8-23-26(3)12-11-24(33)27(4,17-31)22(26)10-13-29(23,28)6/h20-25,31-33H,1,7-18H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMKDBZGQWXPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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